An In-depth Technical Guide to 4-Chloro-5-methylpyrrolo[2,1-f]triazine: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 4-Chloro-5-methylpyrrolo[2,1-f]triazine: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile scaffold for the creation of novel therapeutics.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine ring system is a fused heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[4][5][6] Its structural resemblance to purine bases allows molecules incorporating this core to interact with a wide array of biological targets.[7] This unique bicyclic structure, featuring a bridgehead nitrogen, is a cornerstone in the design of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[5] Notably, this scaffold is a fundamental component of the FDA-approved antiviral drug remdesivir and several kinase inhibitors that have entered clinical trials, underscoring its therapeutic relevance.[4][5]
4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine serves as a crucial building block for accessing a diverse range of substituted pyrrolotriazines. The presence of a reactive chlorine atom at the 4-position allows for facile chemical modifications, making it an ideal starting point for the synthesis of compound libraries for drug discovery campaigns.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine are not extensively reported in the literature. However, based on information from chemical suppliers and data from structurally related compounds, we can infer some of its core properties.
General Properties
| Property | Value | Source |
| CAS Number | 529508-56-3 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | [3] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥98% | Sigma-Aldrich |
| Storage Conditions | -20°C | Sigma-Aldrich |
Spectroscopic Characteristics
While the specific spectra for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine are not publicly available, the analysis of related pyrrolo[2,1-f][1][2][3]triazine derivatives allows for the prediction of its key spectroscopic features.[1][6][8]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet in the aliphatic region, likely around 2.5 ppm) and the aromatic protons on the pyrrole and triazine rings (in the aromatic region, typically between 7.0 and 9.0 ppm).
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¹³C NMR: The carbon NMR would display signals for the methyl carbon and the carbons of the fused heterocyclic rings. The carbon atom attached to the chlorine (C4) would be expected to have a chemical shift in the range of 150-160 ppm.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 167 and an M+2 peak at m/z 169 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic core.
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various strategies, most commonly starting from substituted pyrrole precursors.[2][9] A general and effective method involves the N-amination of a pyrrole derivative followed by cyclization to form the triazine ring.[2]
The introduction of the chloro-substituent at the 4-position, a key feature of the title compound, is typically achieved by treating the corresponding pyrrolo[2,1-f][1][2][3]triazin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]
Below is a representative, step-by-step workflow illustrating this synthetic logic.
Experimental Protocol: Synthesis of a Chlorinated Pyrrolo[2,1-f][1][2][3]triazine
Causality: This protocol demonstrates a common strategy where a pyrrolotriazinone intermediate is synthesized and then chlorinated. The choice of POCl₃ is standard for converting cyclic amides (lactams) or ketones to their corresponding chloro-derivatives in heterocyclic chemistry.
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N-Amination of a Substituted Pyrrole: A suitably substituted pyrrole is treated with an N-aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine) in an appropriate solvent to form the N-aminopyrrole intermediate.[2]
-
Cyclization to form the Pyrrolotriazinone: The N-aminopyrrole is then cyclized by heating with a reagent that provides the final carbon atom of the triazine ring (e.g., formamide or triethyl orthoformate) to yield the pyrrolo[2,1-f][1][2][3]triazin-4-one core.[2]
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Chlorination: The resulting pyrrolotriazinone is heated with phosphorus oxychloride (POCl₃), often in the presence of a mild base or solvent, to afford the 4-chloro-substituted pyrrolo[2,1-f][1][2][3]triazine.[2] The reaction is typically monitored by TLC or LC-MS for completion.
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Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified, typically by column chromatography on silica gel.
Caption: General synthetic pathway to 4-chloropyrrolotriazines.
Chemical Reactivity and Synthetic Utility
The primary value of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine in drug discovery lies in its utility as a reactive intermediate. The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles and participates in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the triazine ring facilitates nucleophilic aromatic substitution at the C4 position. This allows for the introduction of a wide range of functional groups by reacting 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine with various nucleophiles.
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Amination: Reaction with primary or secondary amines introduces diverse amino-substituents, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.
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Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields the corresponding ethers.
-
Thiolation: Reaction with thiols provides thioether derivatives.
Caption: Reactivity of the 4-chloro position.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent is also an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 4-position. This is particularly valuable for exploring the structure-activity relationship (SAR) of potential drug candidates by modifying the substituents that occupy specific pockets of the target protein.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol outlines a standard Suzuki coupling. The choice of a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (like Na₂CO₃ or K₂CO₃) is crucial for the catalytic cycle to proceed efficiently. The inert atmosphere is necessary to prevent the degradation of the catalyst.
-
Reaction Setup: To a reaction vessel, add 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Inert Atmosphere: De-gas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Biological Relevance and Applications in Drug Discovery
The true potential of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine is realized in the biological activities of its derivatives. The pyrrolotriazine scaffold has been successfully employed to develop potent and selective inhibitors of various protein kinases, which are critical targets in oncology.
-
c-Met and VEGFR-2 Inhibitors: Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have been synthesized and shown to be potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]
-
HER1/HER2 Inhibitors: The scaffold is a key component of pan-HER kinase inhibitors like BMS-599626 (AC480), which target epidermal growth factor receptors involved in various cancers.[2]
-
ALK Inhibitors: 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazines have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer.[3]
-
MerTK Inhibitors: Novel analogs based on the 7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine scaffold have been designed and explored as inhibitors of Mer proto-oncogene tyrosine kinase (MerTK), a target in various cancers.[7]
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Antiviral Agents: Beyond oncology, the pyrrolotriazine core is a known pharmacophore for antiviral agents, with derivatives showing activity against a range of RNA viruses.[1][2]
The ability to easily modify the 4-position of the 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine core allows medicinal chemists to fine-tune the pharmacological properties of their compounds, optimizing potency, selectivity, and pharmacokinetic profiles.
Conclusion
4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine is a high-value chemical intermediate that provides a reliable entry point to a medicinally important class of fused heterocycles. Its straightforward synthesis and the versatile reactivity of the 4-chloro substituent make it an indispensable tool for drug discovery programs targeting kinases and viral proteins. A thorough understanding of its basic properties and chemical reactivity, as outlined in this guide, will empower researchers to fully exploit the potential of this privileged scaffold in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
